1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one
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Description
This compound is also known as “[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid” with the CAS Number: 1142211-61-7 . It has a molecular weight of 395.46 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C22H25N3O4/c1-17(26)18-7-9-20(10-8-18)23-11-13-24(14-12-23)21(27)15-25(16-22(28)29)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H,28,29) . This indicates the molecular structure of the compound.Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytical activity . This results in the enhancement of PARP1 cleavage, an increase in the phosphorylation of H2AX, and an increase in CASPASE 3/7 activity .
Biochemical Pathways
The inhibition of PARP leads to the disruption of DNA repair pathways. This is because PARP is involved in the repair of single-strand DNA breaks. When PARP is inhibited, these single-strand breaks can progress to double-strand breaks. When the cell attempts to repair these double-strand breaks, errors can occur which can lead to cell death .
Result of Action
The result of the compound’s action is a loss of cell viability in human estrogen-receptor-positive breast cancer cells . The compound exhibited moderate to significant efficacy against these cells, with an IC 50 value of 18 μM for one of the synthesized compounds .
properties
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-anilino-1,3-thiazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-17(28)18-7-9-21(10-8-18)26-11-13-27(14-12-26)22(29)15-20-16-30-23(25-20)24-19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOWYLFJTOTXNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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